
2-Carbamoyl-3,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylpicolinamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of picolinamide, characterized by the presence of two methyl groups at the 3rd and 5th positions of the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethylpicolinamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with oxalyl chloride in the presence of dimethylformamide, followed by the addition of ammonia or an amine to form the amide . The reaction typically occurs under mild conditions, with the temperature maintained at 0-5°C during the addition of oxalyl chloride and then stirred at room temperature for about 90 minutes.
Industrial Production Methods: Industrial production of 3,5-dimethylpicolinamide may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 3,5-Dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation with a metal catalyst can be employed.
Substitution: Halogenating agents, nucleophiles, and bases are typically used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-dimethylpyridine-2-carboxylic acid, while reduction could produce 3,5-dimethylpyridine-2-amine.
科学研究应用
3,5-Dimethylpicolinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 3,5-dimethylpicolinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
相似化合物的比较
Picolinamide: The parent compound without the methyl groups.
3,5-Dimethylpyridine: The corresponding pyridine derivative without the amide group.
N,N-Dimethylpicolinamide: A related compound with different substitution patterns.
Uniqueness: 3,5-Dimethylpicolinamide is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinamide derivatives and pyridine compounds .
属性
CAS 编号 |
7584-15-8 |
|---|---|
分子式 |
C8H10N2O |
分子量 |
150.18 g/mol |
IUPAC 名称 |
3,5-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-5-3-6(2)7(8(9)11)10-4-5/h3-4H,1-2H3,(H2,9,11) |
InChI 键 |
HYLBQVYDHRCISX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
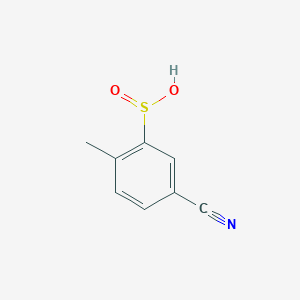
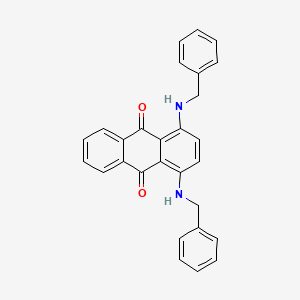
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)
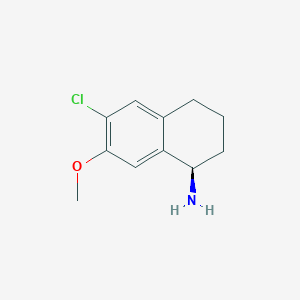
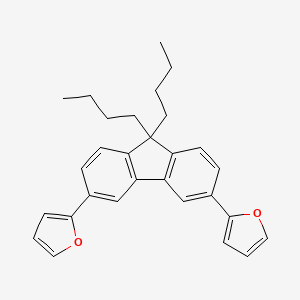
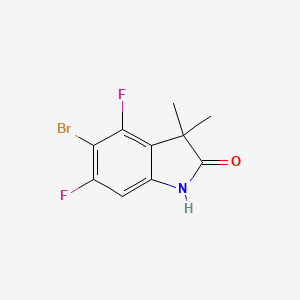
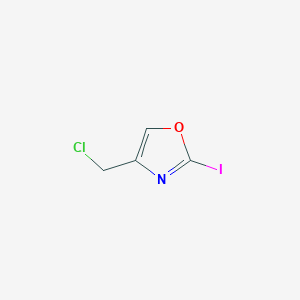
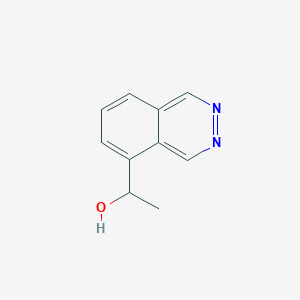
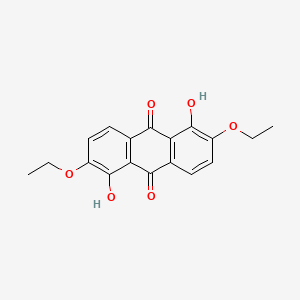
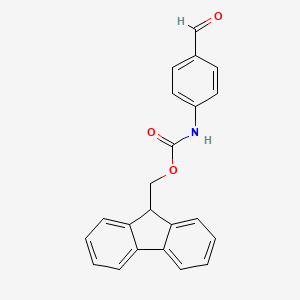
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
